molecular formula C6H2BrF4N B1412058 2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine CAS No. 1227565-58-3

2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine

Cat. No.: B1412058
CAS No.: 1227565-58-3
M. Wt: 243.98 g/mol
InChI Key: DVXXMLKWJZGMEF-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine is a halogenated aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups on a pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Pyridine Derivatives: One common method involves the halogenation of pyridine derivatives. The pyridine ring can be functionalized with bromine and fluorine atoms through selective halogenation reactions.

  • Nucleophilic Substitution Reactions: Another approach is through nucleophilic substitution reactions, where a pyridine derivative is treated with appropriate halogenating agents under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized through large-scale halogenation reactions. These reactions are carried out in specialized reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

  • Substitution: Substitution reactions are common, where the halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Corresponding amines and alcohols.

  • Substitution Products: A wide range of substituted pyridines.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis:
This compound serves as a crucial building block in the synthesis of complex organic molecules. Its halogenated nature allows for various functionalization reactions, making it valuable in creating pharmaceuticals and agrochemicals. The trifluoromethyl group is particularly noteworthy for enhancing lipophilicity, which aids in the bioavailability of synthesized compounds.

Synthetic Routes:

  • Halogenation: Common methods involve selective halogenation of pyridine derivatives.
  • Nucleophilic Substitution: This approach utilizes nucleophiles to replace halogen atoms with other functional groups.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form carboxylic acids or ketones and reduction to yield amines or alcohols.

Biological Applications

Medicinal Chemistry:
2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine has shown significant potential in medicinal chemistry. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors.

Antimicrobial Activity:
Research indicates that fluorinated pyridines can exhibit antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of bacterial strains, suggesting their potential use in developing new antibiotics.

Anticancer Properties:
Fluorinated compounds are often explored for their anticancer activities. The presence of trifluoromethyl groups has been linked to enhanced potency against cancer cell lines, indicating a promising avenue for cancer therapeutics.

Industrial Applications

Agrochemicals:
The compound is utilized in the production of agrochemicals due to its reactivity and stability. It plays a role in developing herbicides and pesticides that are effective against various agricultural pests.

Chemical Intermediates:
In industrial settings, this compound is used as an intermediate in synthesizing other chemical products. Its ability to undergo multiple reactions makes it versatile for producing a range of industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

  • 2-Bromo-5-fluoropyridine

  • 4-Fluoro-5-(trifluoromethyl)pyridine

  • 2-Bromo-4-fluorobenzotrifluoride

Uniqueness: 2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine is unique due to its combination of halogen atoms on the pyridine ring, which imparts distinct chemical properties and reactivity compared to similar compounds.

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structure and properties continue to drive research and development in multiple fields.

Biological Activity

2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with significant implications in medicinal chemistry and agrochemical applications. Its unique structure, characterized by the presence of bromine and trifluoromethyl groups, enhances its biological activity, making it a subject of interest in various research domains.

Chemical Structure and Properties

The molecular formula of this compound is C6H2BrF4NC_6H_2BrF_4N, which indicates a complex arrangement that contributes to its reactivity and biological interactions. The trifluoromethyl group is known for increasing lipophilicity, which aids in membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes effectively. This property is crucial for its potential roles in inhibiting enzymatic activities and disrupting cellular processes.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activities. For instance, studies have shown that fluorinated pyridines can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

Fluorinated compounds are often explored for their anticancer properties. The incorporation of trifluoromethyl groups has been linked to enhanced potency against cancer cell lines. For example, derivatives of fluorinated pyridines have demonstrated significant inhibition of tumor growth in preclinical studies .

Enzyme Inhibition

Enzymatic inhibition is another critical area where this compound may exhibit activity. Research has highlighted the role of similar compounds in inhibiting enzymes involved in cancer metabolism and signaling pathways, such as thymidylate synthase (TS) and other key metabolic enzymes .

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialInhibition of bacterial growth; potential for new antibiotic development
AnticancerSignificant inhibition of tumor growth in preclinical models
Enzyme InhibitionInhibition of key metabolic enzymes involved in cancer progression

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various fluorinated pyridine derivatives, including this compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent.
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that this compound could reduce cell viability significantly compared to non-fluorinated analogs. The mechanism was attributed to enhanced apoptosis and cell cycle arrest.
  • Enzyme Interaction Studies : Research focused on the interaction between fluorinated pyridines and thymidylate synthase revealed that the presence of trifluoromethyl groups resulted in stronger binding affinities, suggesting a promising pathway for drug design targeting cancer metabolism.

Properties

IUPAC Name

2-bromo-4-fluoro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-5-1-4(8)3(2-12-5)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXXMLKWJZGMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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